molecular formula C10H7BrF3N3S B11780244 3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole

3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B11780244
M. Wt: 338.15 g/mol
InChI Key: HKNCRMIJATYJAH-UHFFFAOYSA-N
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Description

3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a synthetic chemical compound featuring a 1,2,4-triazole core substituted with a trifluoromethyl group and a (3-bromobenzyl)thio side chain. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and material science, known for its versatile interactions with biological targets and metal surfaces . The presence of the trifluoromethyl group is a common strategy in drug design, as it can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity due to the unique electronic properties of fluorine . This specific molecular architecture suggests potential utility in several research areas. Compounds based on the 1,2,4-triazole ring have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, and anticancer effects . Furthermore, structurally similar 1,2,4-triazole derivatives have been investigated as effective corrosion inhibitors for metals in acidic environments, functioning by adsorbing onto the metal surface to form a protective barrier . The (3-bromobenzyl)thio moiety provides a potential site for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules in drug discovery programs and for exploring structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C10H7BrF3N3S

Molecular Weight

338.15 g/mol

IUPAC Name

3-[(3-bromophenyl)methylsulfanyl]-5-(trifluoromethyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H7BrF3N3S/c11-7-3-1-2-6(4-7)5-18-9-15-8(16-17-9)10(12,13)14/h1-4H,5H2,(H,15,16,17)

InChI Key

HKNCRMIJATYJAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=NNC(=N2)C(F)(F)F

Origin of Product

United States

Biological Activity

3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole is a compound belonging to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H7BrF3N3S
  • Molecular Weight : 338.15 g/mol
  • CAS Number : 1706445-60-4

Anticancer Activity

  • Mechanism of Action :
    • Triazole derivatives, including 3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole, have been shown to interact with various molecular targets involved in cancer signaling pathways. They can inhibit kinases such as PDK1 and Raf, which are crucial for tumor cell proliferation and survival .
  • Case Studies :
    • A study evaluating a series of triazole compounds demonstrated that those with a similar scaffold exhibited significant cytotoxic effects against colorectal cancer cell lines (e.g., HT-29) with IC50 values in the micromolar range . The compound's ability to induce cell cycle arrest was also noted.

Antimicrobial Activity

  • Broad-Spectrum Efficacy :
    • Triazoles are known for their antimicrobial properties. Research indicates that compounds within this class exhibit activity against various bacterial and fungal strains. The presence of the trifluoromethyl group enhances their potency by increasing lipophilicity and membrane permeability .
  • Research Findings :
    • A comparative study highlighted that certain triazole derivatives showed enhanced antibacterial activity against resistant strains of bacteria when compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. The presence of electron-withdrawing groups (like trifluoromethyl) and specific substituents (like bromobenzyl thio) can significantly affect their pharmacological profiles.

Structural Feature Impact on Activity
Trifluoromethyl GroupIncreases lipophilicity and potency
Bromobenzyl Thio GroupEnhances interaction with biological targets
Triazole RingFacilitates hydrogen bonding and enzyme interaction

Toxicity and Safety Profile

While many triazoles exhibit promising biological activities, their safety profiles must be thoroughly evaluated. Preliminary studies suggest moderate toxicity levels; however, further investigation is needed to assess long-term effects and potential side effects in clinical settings .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including the compound . Triazoles are known for their ability to inhibit fungal growth and have been extensively researched for their antibacterial properties.

  • Mechanism of Action : Triazoles typically function by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism makes them effective against a wide range of fungi and some bacteria.
  • Case Studies :
    • A study published in Pharmaceuticals demonstrated that various thiophene-linked 1,2,4-triazoles exhibited potent antibacterial activity against strains such as Micrococcus luteus and Escherichia coli. The introduction of different substituents significantly enhanced their efficacy .
    • Another research article focused on the synthesis of novel triazole derivatives, which showed promising antimicrobial effects against both bacteria and yeast-like fungi. The study emphasized the structural modifications that could optimize these effects .

Anticancer Potential

The anticancer properties of triazole compounds have gained traction in recent years. The ability to target specific cancer cell lines while exhibiting low toxicity to normal cells is a critical advantage.

  • Research Findings : In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells. For instance, compounds derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione were evaluated for their cytotoxicity against various cancer cell lines, revealing promising results with low IC50 values .
  • Application in Drug Design : The structural characteristics of triazoles allow for modifications that can enhance their selectivity and potency against cancer cells. This makes them suitable candidates for further drug development.

Agricultural Chemistry

The application of triazole compounds extends into agricultural chemistry, particularly as fungicides. Their effectiveness in controlling fungal pathogens is crucial for crop protection.

  • Fungicidal Activity : Triazoles are widely used in agriculture to manage diseases caused by fungi. The compound 3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole could be explored for its potential as a new fungicide due to its unique chemical structure.

Chemical Reactions Analysis

Reactivity at the Thioether Group

The thioether (–S–CH₂–) moiety exhibits nucleophilic character, participating in alkylation and oxidation reactions:

Reaction Type Conditions Products References
Alkylation Ethyl bromoacetate, NaOEt, DMF, 24 hEthyl 2-[(triazolyl)sulfanyl]acetate derivatives (e.g., 2 in )
Oxidation H₂O₂ (30%), AcOH, 50°C, 4 hSulfoxide (–SO–) or sulfone (–SO₂–) derivatives
  • Mechanistic Insight : Alkylation proceeds via nucleophilic displacement at the sulfur atom, forming stable thioether-acetate hybrids. Oxidation with H₂O₂ generates sulfoxides (kinetically favored) or sulfones under prolonged exposure.

Electrophilic Substitution on the Triazole Ring

The electron-deficient triazole ring undergoes electrophilic substitution at nitrogen or carbon positions, influenced by the trifluoromethyl (–CF₃) group:

Reaction Type Conditions Products References
Halogenation NBS, DMF, RT, 12 hBrominated triazole derivatives (e.g., 14a–o in )
Coupling Reactions LiH, DMF, 24 h, electrophiles (e.g., 6a–c )N-substituted propanamide derivatives (e.g., 7a–7c in )
  • Key Observation : The –CF₃ group enhances electrophilicity at the triazole C-5 position, directing substitutions to adjacent sites . Coupling with 2-chloro-N-phenylpropanamide derivatives under basic conditions yields bioactive hybrids .

Nucleophilic Substitution at the Bromobenzyl Group

The 3-bromobenzyl substituent undergoes nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling:

Reaction Type Conditions Products References
SNAr K₂CO₃, DMF, amines/thiols, 80°C, 8 h3-(Amino/mercaptobenzyl)-substituted triazoles
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, dioxane, 100°CBiaryl-substituted triazoles (e.g., 7c in )
  • Structural Impact : Replacement of bromine with aryl/heteroaryl groups via Suzuki coupling broadens π-conjugation, enhancing nonlinear optical (NLO) properties .

Trifluoromethyl Group Interactions

The –CF₃ group modulates electronic effects but remains chemically inert under standard conditions. Notable interactions include:

  • Hydrogen Bonding : The –CF₃ group participates in weak C–F⋯H–N hydrogen bonds, stabilizing crystal structures .

  • Electron-Withdrawing Effect : Enhances acidity of adjacent protons (e.g., N–H in triazole), facilitating deprotonation in basic media .

Reductive Desulfurization

The thioether linkage can be reductively cleaved under harsh conditions:

Reaction Type Conditions Products References
Reduction Raney Ni, EtOH, reflux, 6 h3-(Benzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
  • Application : This reaction simplifies the scaffold for structure-activity relationship (SAR) studies.

Complexation with Metal Ions

The triazole sulfur and nitrogen atoms act as ligands for transition metals:

Metal Ion Conditions Complex Type References
Cu(II) CuCl₂, MeOH, RT, 2 hSquare-planar complexes with enhanced antimicrobial activity
  • Biological Relevance : Metal complexes exhibit improved bioactivity compared to the parent compound .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Structural Analogs :

3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazole Derivatives

  • Substituents: 4-Bromobenzyl at position 3, thiophene at position 3.
  • Synthesis: Reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with amines .
  • Bioactivity: Antimicrobial activity against S. aureus and E. coli (64–72% inhibition at 50 µg/mL) .

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol Derivatives Substituents: Trifluoromethyl at position 5, variable groups at position 3 (e.g., benzylideneamino). Example: 4-[(4-Bromobenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (MFCD02172168) .

3-(2-Bromophenyl)-4-Substituted-1H-1,2,4-Triazole-5(4H)-Thiones

  • Substituents: 2-Bromophenyl at position 3, diverse groups (e.g., alkyl, aryl) at position 4.
  • Bioactivity: Antioxidant and antimicrobial activities reported, with yields up to 85% .

Key Differentiators of 3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole

Stereoelectronic Tuning : The 3-bromobenzylthio group may offer improved lipophilicity and membrane penetration relative to 4-bromobenzyl or hydroxyphenyl analogs .

Unmet Potential: Unlike hydroxyphenyl-triazoles (90% antifungal activity ), the biological profile of this compound remains underexplored, suggesting opportunities for antimicrobial or anticancer testing.

Preparation Methods

Formation of the Triazole Core

The triazole ring is typically constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, 1H-pyrazole-3-carboxylate derivatives are synthesized by reacting dicarbonyl esters with phenyl hydrazine under reflux conditions. Subsequent hydrazinolysis yields carboxylic acid hydrazides, which undergo cyclization with carbon disulfide (CS₂) or ammonium thiocyanate (NH₄SCN) to formoxadiazole or triazole-3-thione intermediates.

Reaction Scheme 1:

Dicarbonyl ester+Phenyl hydrazineReflux, EtOH1H-Pyrazole-3-carboxylateHydrazinolysisHydrazideCS₂ or NH₄SCNTriazole-3-thione\text{Dicarbonyl ester} + \text{Phenyl hydrazine} \xrightarrow{\text{Reflux, EtOH}} \text{1H-Pyrazole-3-carboxylate} \xrightarrow{\text{Hydrazinolysis}} \text{Hydrazide} \xrightarrow{\text{CS₂ or NH₄SCN}} \text{Triazole-3-thione}

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced via nucleophilic substitution or direct fluorination. In one protocol, 5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol is synthesized by treating triazole-3-thione with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of copper(I) iodide (CuI). The reaction proceeds under inert atmosphere (N₂ or Ar) at 60–80°C for 12–24 hours, achieving yields of 65–78%.

Thioether Functionalization

Bromobenzyl Thio Group Attachment

The 3-bromobenzyl thioether moiety is introduced via alkylation of triazole-3-thiol intermediates. A representative procedure involves reacting 5-(trifluoromethyl)-1H-1,2,4-triazole-3-thiol with 3-bromobenzyl bromide in dimethylformamide (DMF) using sodium hydroxide (NaOH) as a base. Microwave-assisted synthesis (150 W, 90°C, 15 minutes) enhances reaction efficiency, reducing side products like disulfides.

Reaction Scheme 2:

Triazole-3-thiol+3-Bromobenzyl bromideNaOH, DMF, Microwave3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole\text{Triazole-3-thiol} + \text{3-Bromobenzyl bromide} \xrightarrow{\text{NaOH, DMF, Microwave}} \text{3-((3-Bromobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole}

Purification and Characterization

Crude products are purified via recrystallization (ethanol/DMF) or flash chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic signals at δ 4.48 ppm (SCH₂) in 1^1H NMR and 179.66 ppm (C=S) in 13^{13}C NMR. High-resolution mass spectrometry (HRMS) validates molecular ion peaks at m/z 375.21.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. For instance, a mixture of triazole-3-thiol, 3-bromobenzyl bromide, and NaOH in DMF achieves 90% yield within 15 minutes under microwave conditions (90°C, 200 psi). This method reduces decomposition of heat-sensitive intermediates.

Solid-Phase Synthesis

Solid-supported strategies employ resin-bound hydrazides for stepwise assembly. After cyclocondensation and alkylation, the product is cleaved from the resin using trifluoroacetic acid (TFA), yielding the target compound with >85% purity.

Comparative Analysis of Methods

Table 1: Key Parameters of Synthesis Methods

MethodConditionsYield (%)Purity (%)Advantages
Conventional AlkylationDMF, NaOH, 12 h, 80°C65–7895Low equipment requirements
Microwave-AssistedDMF, NaOH, 15 min, 90°C9098Rapid, high yield
Solid-PhaseTFA cleavage, 24 h, RT7085Ease of purification

Challenges and Optimization

Byproduct Formation

Disulfide byproducts arise from oxidative coupling of thiol intermediates. Adding reducing agents like dithiothreitol (DTT) or conducting reactions under nitrogen minimizes this issue.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification. Ethanol/water mixtures offer a greener alternative with comparable efficacy .

Q & A

Q. Advanced

  • Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase).
  • Use DFT calculations (B3LYP/6-31G*) to analyze electronic effects of substituents on reactivity and stability .
  • Validate predictions with molecular dynamics simulations to assess binding stability under physiological conditions .

How should researchers resolve contradictions in bioactivity data across studies?

Q. Advanced

  • Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Control variables:
    • Solvent effects : Use DMSO at <1% to avoid cytotoxicity.
    • Strain variability : Test across multiple microbial strains.
  • Perform metabolomic profiling to identify degradation products that may affect activity .

What strategies improve yield in large-scale synthesis while maintaining purity?

Q. Advanced

  • Flow chemistry : Continuous synthesis reduces batch variability.
  • In-line purification : Couple microwave reactors with flash chromatography.
  • Process analytical technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progress .

How does the compound’s stability under varying pH and temperature conditions impact formulation for biological assays?

Q. Advanced

  • Conduct accelerated stability studies (ICH Q1A guidelines):
    • pH stability : Assess degradation in buffers (pH 3–9) via HPLC.
    • Thermal stability : Store at 4°C, 25°C, and 40°C for 4 weeks; trifluoromethyl groups enhance thermal resistance .

What are the compound’s potential off-target effects in eukaryotic cells, and how can they be mitigated?

Q. Advanced

  • Perform toxicity screening using:
    • HEK293 or HepG2 cells (MTT assay).
    • hERG channel inhibition assays to assess cardiac risk.
  • Modify the benzylthio group to reduce cytotoxicity while retaining antimicrobial activity .

How can researchers validate the compound’s mechanism of action against microbial targets?

Q. Advanced

  • Enzyme inhibition assays : Test against purified microbial enzymes (e.g., β-lactamase or ergosterol synthase).
  • Transcriptomic analysis : Use RNA-seq to identify gene expression changes in treated microbial cultures .

What are the best practices for synthesizing and testing novel derivatives with modified substituents?

Q. Advanced

  • Parallel synthesis : Use combinatorial chemistry to generate libraries of alkylthio or arylthio derivatives.
  • High-throughput screening (HTS) : Employ 96-well plate assays for rapid bioactivity evaluation.
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity .

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